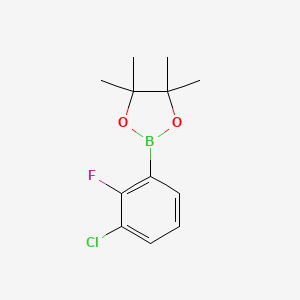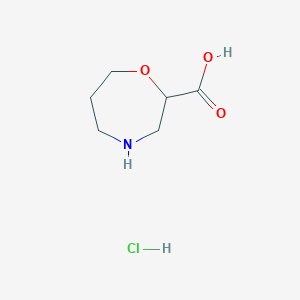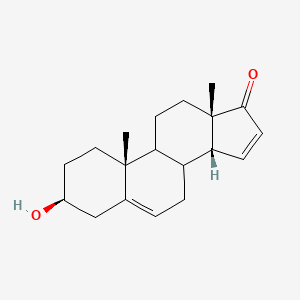
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal
概要
説明
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of 1-methylhydrazine with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves multicomponent reactions and the use of transition-metal catalysts to enhance yield and selectivity . Photoredox reactions and microwave-assisted synthesis are also employed to improve efficiency and reduce reaction times .
化学反応の分析
Types of Reactions
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanoic acid.
Reduction: 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanol.
Substitution: Various nitro or halogenated derivatives of the pyrazole ring.
科学的研究の応用
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a ligand for various enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and p38 MAP kinase, which are involved in inflammatory processes . The compound’s effects are mediated through binding to the active sites of these enzymes, leading to changes in their conformation and activity .
類似化合物との比較
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal can be compared with other similar compounds, such as:
1-methyl-1H-pyrazol-5-ol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
3-methyl-1-phenyl-1H-pyrazol-5-yl: Contains a phenyl group, which alters its reactivity and applications.
1,3-diphenyl-1H-pyrazol-4-yl: Features two phenyl groups, making it more hydrophobic and affecting its biological activity.
特性
IUPAC Name |
2-methyl-3-(2-methylpyrazol-3-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKFOTCTHFASHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)





